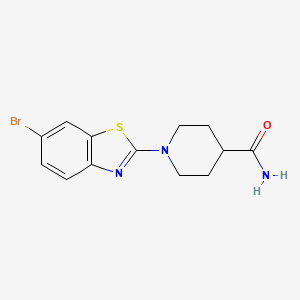![molecular formula C18H23ClN4 B12267105 5-chloro-N-methyl-N-[1-(1-phenylethyl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12267105.png)
5-chloro-N-methyl-N-[1-(1-phenylethyl)piperidin-4-yl]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cloro-N-metil-N-[1-(1-feniletil)piperidin-4-il]pirimidin-2-amina es un compuesto orgánico sintético con una estructura molecular compleja. Se caracteriza por la presencia de un anillo de pirimidina sustituido con un átomo de cloro y un anillo de piperidina unido a un grupo feniletilo.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 5-cloro-N-metil-N-[1-(1-feniletil)piperidin-4-il]pirimidin-2-amina típicamente involucra múltiples pasos:
Formación del anillo de piperidina: El anillo de piperidina se puede sintetizar a través de la ciclización de precursores apropiados en condiciones ácidas o básicas.
Unión del grupo feniletilo: El grupo feniletilo se introduce a través de una reacción de sustitución nucleofílica, a menudo usando haluros de feniletilo y una base adecuada.
Formación del anillo de pirimidina: El anillo de pirimidina se sintetiza a través de una reacción de condensación que involucra aminas y compuestos carbonílicos apropiados.
Acoplamiento final: El paso final involucra el acoplamiento de los anillos de piperidina y pirimidina a través de una reacción de sustitución nucleofílica, a menudo en condiciones de reflujo con un solvente adecuado.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación como cromatografía y cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de piperidina, utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden ocurrir en el anillo de pirimidina, a menudo usando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: El átomo de cloro en el anillo de pirimidina se puede sustituir con varios nucleófilos, incluidas aminas, tioles y alcoholes, en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno, condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio, condiciones anhidras.
Sustitución: Nucleófilos (aminas, tioles, alcoholes), solventes (etanol, metanol), condiciones de reflujo.
Productos principales
Oxidación: Formación de N-óxidos o derivados hidroxilados.
Reducción: Formación de derivados de pirimidina reducidos.
Sustitución: Formación de derivados de pirimidina sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
5-cloro-N-metil-N-[1-(1-feniletil)piperidin-4-il]pirimidin-2-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas.
Medicina: Se investiga por sus posibles propiedades farmacológicas, incluyendo como candidato para el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 5-cloro-N-metil-N-[1-(1-feniletil)piperidin-4-il]pirimidin-2-amina involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad e influyendo en varias vías bioquímicas. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 5-cloro-N-metil-N-[1-(2-metil-6,7-dihidro-5H-ciclopenta[d]pirimidin-4-il)-4-piperidinil]-2-pirimidinamina
- N-(1-hidroxietil)-3-metil-4-hidroxipiperidina
Singularidad
5-cloro-N-metil-N-[1-(1-feniletil)piperidin-4-il]pirimidin-2-amina es única debido a su patrón específico de sustitución y la presencia de ambos un anillo de piperidina y un anillo de pirimidina. Esta singularidad estructural contribuye a sus propiedades químicas y biológicas distintivas, convirtiéndola en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C18H23ClN4 |
|---|---|
Peso molecular |
330.9 g/mol |
Nombre IUPAC |
5-chloro-N-methyl-N-[1-(1-phenylethyl)piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C18H23ClN4/c1-14(15-6-4-3-5-7-15)23-10-8-17(9-11-23)22(2)18-20-12-16(19)13-21-18/h3-7,12-14,17H,8-11H2,1-2H3 |
Clave InChI |
RQYCCRWGRLJOSB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12267022.png)
![2-Cyclopropyl-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12267026.png)
![2-methyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12267034.png)
![1-(2-Phenylethyl)-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B12267042.png)
![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B12267046.png)

![N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12267064.png)
![4-{6-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B12267071.png)
![8-cyclopentyl-5-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12267073.png)
![4-{1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine](/img/structure/B12267078.png)
![N-[1-(3-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12267081.png)
![4-chloro-1-({1-[(oxan-4-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12267088.png)
![N-(1,3-benzodioxol-5-yl)-2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide](/img/structure/B12267091.png)

